Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
CAS No.: 83863-72-3
Cat. No.: VC2424821
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83863-72-3 |
|---|---|
| Molecular Formula | C9H15NO4 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | ethyl 3-methoxy-4-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H15NO4/c1-3-14-9(12)10-5-4-7(11)8(6-10)13-2/h8H,3-6H2,1-2H3 |
| Standard InChI Key | WDPDIPXYVCLBCI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC(=O)C(C1)OC |
| Canonical SMILES | CCOC(=O)N1CCC(=O)C(C1)OC |
Introduction
Chemical Identity and Basic Properties
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring with multiple functional groups. Its structure incorporates an ethyl ester group, a methoxy substituent, and a ketone functionality strategically positioned within the six-membered nitrogen-containing ring system.
Identification Parameters
The compound is characterized by the following essential identifiers and properties:
| Parameter | Value |
|---|---|
| CAS Number | 83863-72-3 |
| Molecular Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | ethyl 3-methoxy-4-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H15NO4/c1-3-14-9(12)10-5-4-7(11)8(6-10)13-2/h8H,3-6H2,1-2H3 |
| Standard InChIKey | WDPDIPXYVCLBCI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC(=O)C(C1)OC |
| Canonical SMILES | CCOC(=O)N1CCC(=O)C(C1)OC |
| PubChem Compound | 2724451 |
Structural Features
The compound contains several key functional moieties that define its chemical behavior:
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Piperidine ring - A six-membered nitrogen heterocycle forming the core structure
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Carbamate group (ethyl ester) - Attached to the nitrogen (N1) position
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Methoxy group - Located at the C3 position
-
Ketone functionality - Positioned at the C4 position
These structural elements contribute to the compound's moderate polarity, basicity, and capacity for hydrogen bonding interactions .
Physical and Chemical Properties
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate demonstrates physical and chemical characteristics that make it valuable for both synthetic applications and research purposes.
Chemical Reactivity
The compound's reactivity profile is primarily determined by its functional groups:
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The ketone at the C4 position serves as an electrophilic center, susceptible to nucleophilic attack and reduction reactions
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The methoxy group at C3 influences the electronic distribution and stereochemistry
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The carbamate functionality at N1 provides protection for the nitrogen while enabling selective reactions at other positions
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The piperidine ring system contributes to the molecule's three-dimensional structure and conformational properties
The presence of the 4-oxo group suggests potential for tautomerization and participation in various chemical transformations, including aldol-type reactions and reductions .
Synthesis and Preparation Methods
The synthesis of ethyl 3-methoxy-4-oxopiperidine-1-carboxylate typically follows established protocols for functionalized piperidine derivatives, although specific procedures may vary based on scale and application requirements.
General Synthetic Approach
The synthesis generally involves reaction of appropriately substituted piperidine precursors with ethyl chloroformate and methanol under controlled conditions. This process is typically conducted in the presence of bases such as sodium hydroxide or potassium carbonate to facilitate ester bond formation.
Key Synthetic Steps
The preparation commonly involves several discrete stages:
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Formation of the piperidine ring structure
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Introduction of the ketone functionality at the C4 position
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Methoxylation at the C3 position
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Protection of the nitrogen with the ethyl carbamate group
While detailed step-by-step procedures are proprietary in many cases, the synthesis follows established principles of heterocyclic chemistry and functional group manipulations.
Chemical Transformations and Reactivity
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate participates in various chemical reactions, making it a versatile building block for the construction of more complex molecular architectures.
Oxidation and Reduction Pathways
The compound can undergo selective reduction of the ketone group to yield the corresponding alcohol derivative. The reduction stereochemistry can be controlled through the choice of reducing agents and reaction conditions. Conversely, oxidative transformations may target the methoxy group or other positions of the piperidine ring.
Substitution Reactions
Applications in Scientific Research
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate has found applications across multiple scientific domains, particularly in pharmaceutical research and organic synthesis.
Pharmaceutical Research Applications
The compound serves as an important intermediate in the development of potential therapeutic agents. The piperidine scaffold represents a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.
Key applications include:
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Building block for the synthesis of central nervous system agents
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Intermediate in the preparation of analgesic compounds
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Precursor for anti-inflammatory drug candidates
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Starting material for the construction of enzyme inhibitors
Synthetic Chemistry Applications
In organic synthesis, the compound functions as a versatile intermediate for constructing complex molecular frameworks. Its functional groups provide multiple handles for selective transformations and elaboration into more intricate structures.
Comparative Studies
Research comparing ethyl 3-methoxy-4-oxopiperidine-1-carboxylate with structural analogues has revealed distinctive characteristics:
| Compound | Structural Difference | Key Properties |
|---|---|---|
| Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | Methoxy at C3, ketone at C4 | Enhanced electrophilicity at C4, stereodirecting effect of methoxy group |
| Ethyl 4-oxo-1-piperidinecarboxylate | Lacks methoxy group | Simpler reactivity profile, different substitution patterns |
| Tert-butyl-4-oxopiperidine-1-carboxylate | tert-butyl instead of ethyl, no methoxy | Greater steric hindrance, differential stability in acidic conditions |
| Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | Methyl at N1, carboxylate at C3 | Different electron distribution, alternative reaction pathways |
These structural variations significantly impact the compounds' reactivity, stereoselectivity, and potential applications in synthetic pathways .
| Category | Classification |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264: Wash hands thoroughly after handling | |
| P271: Use only outdoors or in a well-ventilated area | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection | |
| P302+P352: IF ON SKIN: Wash with plenty of water | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes | |
| P362+P364: Take off contaminated clothing and wash it before reuse | |
| P405: Store locked up | |
| P501: Dispose of contents/container to authorized hazardous waste collection point |
| Parameter | Specification |
|---|---|
| Appearance | Not explicitly defined in available literature |
| Purity | 97% minimum (typical) |
| Storage Temperature | 2-8°C, sealed in dry conditions |
| Intended Use | For research and development purposes only |
| Restrictions | Not for human or veterinary use |
This material is generally sold under restrictions limiting its use to research and development applications conducted by qualified professionals .
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